molecular formula C₂₀H₂₂O₆ B1139698 Benzyl 4,6-O-benzylidene-b-D-glucopyranoside CAS No. 58006-32-9

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

Cat. No. B1139698
CAS RN: 58006-32-9
M. Wt: 358.39
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of benzyl 4,6-O-benzylidene-β-D-glucopyranoside derivatives involves straightforward procedures starting from commercially available methyl α-D-glucopyranoside. This process typically includes the stereoselective introduction of a chirality center and the use of various synthetic techniques such as extraction, evaporation, and precipitation. These methodologies allow for the efficient preparation of this compound, highlighting its accessibility for further chemical transformations (Demchenko et al., 2006).

Scientific Research Applications

  • Antitumor Activity

    • Field : Medical and Pharmacological Research
    • Application : Benzyl 4,6-O-benzylidene-b-D-glucopyranoside has been used in the synthesis of galloyl glucosides, which have shown antitumor activity .
    • Method : The compound was used as an intermediate in the synthesis of twelve galloyl glucosides. The synthesized compounds were then tested for their antitumor activity using in vitro MTT assay on human cancer K562, HL-60, and HeLa cells .
    • Results : The synthesized compounds inhibited human cancer cells with inhibition rates ranging from 64.2% to 92.9% at 100 μg/mL. Their IC50 values varied between 17.2–124.7 μM on the tested three human cancer cell lines .
  • Synthesis of Different Sugars

    • Field : Organic Chemistry
    • Application : Benzyl 4,6-O-benzylidene-b-D-glucopyranoside is used as a chiral building block and important intermediate in the preparation of different sugars .
    • Method : The compound is used as a protective group for 1,2- and 1,3-diols during the synthesis of different sugars .
    • Results : The use of this compound as a protective group allows for the regioselective modification of carbohydrates, which is crucial in the chemical synthesis of glycoconjugates .
  • Cleavage of Acetal/Ketal Groups

    • Field : Organic Chemistry
    • Application : This compound is used in the cleavage of acetal/ketal groups, which are routine manipulations to protect and deprotect the 4- and 6-hydroxyl groups of glycosides in the synthesis of glycosyl building blocks .
    • Method : The treatment of SnCl4 with various carbohydrates containing acetal/ketal groups with the assistance of water in CH2Cl2 led to deacetalization/deketalization products in almost quantitative yields .
    • Results : For substrates containing both acetal/ketal and p-methoxylbenzyl groups, it was found that the p-methoxylbenzyl group was selectively cleaved by the use of a catalytic amount of SnCl4, while the acetal/ketal groups remained .
  • Drug Research and Development

    • Field : Pharmacology
    • Application : This compound is esteemed for its multifaceted attributes with its indispensability arises within drug research and development, specifically nurturing the growth of anti-inflammatory compounds .
    • Method : While the specific methods of application in this context are not detailed in the source, it’s likely that the compound is used as an intermediate or a building block in the synthesis of these anti-inflammatory compounds .
    • Results : The specific results or outcomes in this context are not detailed in the source .
  • Synthesis of β-Thioglycosides

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of β-thioglycosides, which are often used in glycosylation reactions .
    • Method : The preparation of p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-β-D-pyranoses of glucose, galactose, and mannose are described. The global procedure involved the exploitation of simple reactions and crystallization techniques .
    • Results : The specific results or outcomes in this context are not detailed in the source .
  • Influence of Protecting Groups on Glycosylation

    • Field : Organic Chemistry
    • Application : This compound is used in the study of the influence of protecting groups on the reactivity and selectivity of glycosylation .
    • Method : The genesis and development of the 4,6-O-benzylidene acetal method for the preparation of β-mannopyranosides are reviewed .
    • Results : Particular emphasis is placed on the influence of the various protecting groups on stereoselectivity and these effects are interpreted in the framework of a general mechanistic scheme invoking a series of solvent-separated and contact ion pairs in dynamic equilibrium with a covalent α-glycosyl trifluoromethanesulfonate .

Safety And Hazards

The safety data sheet for “Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” indicates that it is intended for R&D use only and is not for medicinal, household, or other use .

Future Directions

“Benzyl 4,6-O-benzylidene-b-D-glucopyranoside” has significant potential in drug research and development . It is particularly useful in the growth of anti-inflammatory compounds . Its future directions are likely to continue in this area of research .

properties

IUPAC Name

(4aR,6R,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17-,18-,19?,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJLVYJUXVHIJN-YMUIMLINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4,6-O-benzylidene-b-D-glucopyranoside

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